molecular formula C17H15Cl2N3O2S B4591713 2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide

Cat. No.: B4591713
M. Wt: 396.3 g/mol
InChI Key: SHEDLVHCERGWCS-UHFFFAOYSA-N
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Description

2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C17H15Cl2N3O2S and its molecular weight is 396.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 395.0262033 g/mol and the complexity rating of the compound is 535. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photodynamic Therapy for Cancer Treatment

  • Photodynamic Therapy Applications : The synthesis of new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups, showing remarkable potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer and Anti-tumor Activity

  • Carbonic Anhydrase Inhibition and Cytotoxicity : Various benzenesulfonamide derivatives have been synthesized and tested for their cytotoxic activities and carbonic anhydrase (CA) inhibition. Some derivatives showed interesting cytotoxic activities crucial for further anti-tumor activity studies and strongly inhibited both human cytosolic isoforms hCA I and II, indicating their potential in developing novel anticancer agents (Gul et al., 2016a).

Anti-inflammatory and Analgesic Properties

  • Synthesis and Anti-inflammatory Activity : The synthesis of 2-pyrazoline bearing benzenesulfonamide derivatives was conducted, showing significant anti-inflammatory activity in the carrageenan-induced rat paw edema model. Two compounds were found to be more active than celecoxib, a standard anti-inflammatory drug, highlighting the potential of these compounds in anti-inflammatory therapies (Rathish et al., 2009).

Antibacterial and Antifungal Activities

  • Antimicrobial Properties : A series of new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties were synthesized and tested for their antibacterial and antifungal activities. These compounds exhibited significant antimicrobial activity, suggesting their potential application in addressing resistant pathogens (Hassan, 2013).

Antimicrobial Agents

  • Synthesis and Biological Evaluation as Antimicrobial Agents : New derivatives of benzenesulfonamide were synthesized and tested for their antimicrobial efficacy. The study highlights the dual antibacterial and antifungal potency of certain sulfonamide derivatives, pointing towards their further development as antimicrobial agents (Abbas et al., 2017).

Properties

IUPAC Name

2,5-dichloro-N-[1-[(4-methylphenyl)methyl]pyrazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15Cl2N3O2S/c1-12-2-4-13(5-3-12)11-22-9-8-17(20-22)21-25(23,24)16-10-14(18)6-7-15(16)19/h2-10H,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEDLVHCERGWCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC(=N2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2,5-dichloro-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]benzenesulfonamide
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